(2R)-flavanone

Overview

Description

(2R)-Flavanone is a naturally occurring flavonoid, a class of compounds known for their diverse biological activities. It is a chiral molecule, meaning it has a non-superimposable mirror image. Flavanones are commonly found in various plants, particularly in citrus fruits, and are known for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-flavanone typically involves the cyclization of 2’-hydroxychalcone. This can be achieved through an acid-catalyzed reaction, where the chalcone undergoes intramolecular cyclization to form the flavanone structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions: (2R)-Flavanone can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form flavone, another type of flavonoid.

Reduction: Reduction of this compound can lead to the formation of dihydroflavanone.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products:

Oxidation: Flavone

Reduction: Dihydroflavanone

Substitution: Various substituted flavanones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of (2R)-flavanone and its derivatives. For instance, 2′-Hydroxyflavanone , a variant of this compound, has been shown to induce apoptosis in colon cancer cells by upregulating specific pro-apoptotic genes such as Bax and p21 through the Egr-1 pathway. This mechanism highlights the compound's potential as a therapeutic agent against colorectal cancer .

Case Study: Flavanone Isolated from Citrus Medica

A recent study investigated the anticancer activity of flavanone isolated from Citrus medica leaves. The results indicated that this flavanone exhibited significant cytotoxic effects on breast cancer cell lines, with an IC50 value of 57.10 µg/mL. When combined with a synthetic drug, 2-deoxy-D-glucose, the efficacy increased, suggesting that flavanones may enhance the effectiveness of conventional cancer therapies .

Antioxidant Properties

Flavonoids, including this compound, are recognized for their strong antioxidant activity. They help mitigate oxidative stress by scavenging free radicals and reducing cellular damage. Research indicates that flavonoids can lower intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It can inhibit pro-inflammatory pathways and reduce the production of inflammatory mediators. This effect is crucial for developing treatments for chronic inflammatory diseases and conditions associated with excessive inflammation.

Biotechnological Applications

The biosynthesis of flavonoids can be enhanced through biotechnological approaches. For instance, combinatorial biosynthesis techniques are being explored to produce this compound using genetically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. These systems allow for the efficient production of bioactive compounds by assembling different biosynthetic pathways .

Summary Table of Applications

Mechanism of Action

The biological effects of (2R)-flavanone are primarily due to its ability to modulate various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

(2S)-Flavanone: The enantiomer of (2R)-flavanone, which has similar but not identical biological activities.

Flavone: An oxidized form of flavanone with distinct chemical and biological properties.

Dihydroflavanone: A reduced form of flavanone with different reactivity and biological effects.

Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall biological activity. The presence of the chiral center can lead to differences in the pharmacokinetics and pharmacodynamics compared to its enantiomer or other related compounds.

Biological Activity

(2R)-Flavanone, a member of the flavonoid family, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

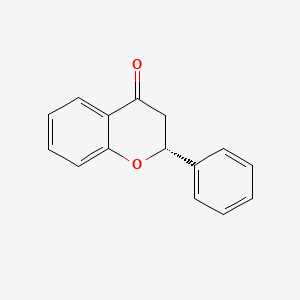

This compound is characterized by a 15-carbon skeleton that consists of two aromatic rings (A and B) and a heterocyclic C ring. The specific stereochemistry at the C2 position (the R configuration) influences its biological activity. It is primarily found in various plants, especially in citrus fruits, where it contributes to their health benefits.

1. Antioxidant Activity

Flavanones, including this compound, have been shown to possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. A study utilizing density functional theory (DFT) highlighted the antioxidant capabilities of flavanones, indicating their potential in mitigating oxidative damage in biological systems .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the activity of lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. For instance, docking studies revealed that this compound acts as a competitive inhibitor of 5-LOX, supporting traditional uses of flavonoids in treating inflammatory diseases .

3. Anticancer Potential

This compound has shown promise in cancer research. Studies indicate its cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, a study reported that this compound isolated from Citrus medica exhibited selective cytotoxicity against B16-F10 melanoma cells with an IC50 value of 8.07 µM . Additionally, its combination with synthetic drugs like 2-deoxy-D-glucose has been investigated for enhanced anticancer efficacy.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : By modulating the expression of antioxidant enzymes and scavenging reactive oxygen species (ROS), this compound helps maintain cellular redox balance.

- Inhibition of Pro-inflammatory Pathways : It downregulates pro-inflammatory cytokines and inhibits key signaling pathways such as NF-κB and MAPK, thereby reducing inflammation .

- Induction of Apoptosis : In cancer cells, this compound can trigger apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study on Citrus Flavanones

A clinical trial investigated the effects of citrus-derived flavanones on vascular function post high-fat meals. The study found that participants consuming flavanone-rich beverages exhibited improved endothelial function compared to those who did not consume these beverages . This suggests a beneficial role for this compound in cardiovascular health.

Anticancer Activity Research

Another study focused on the anticancer properties of flavanones derived from Citrus medica leaves. The isolated flavanones demonstrated potent inhibitory effects on cancer cell proliferation and induced apoptosis in vitro, highlighting their potential as therapeutic agents against breast cancer .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

(2R)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27439-12-9 | |

| Record name | Flavanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027439129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86J2CJ48SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.